

# The CLEC2D-CD161 Axis: A Technical Guide to a Key Immune Checkpoint

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## Compound of Interest

Compound Name: CD161

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This technical guide provides an in-depth overview of the interaction between C-type Lectin Domain Family 2 Member D (CLEC2D), also known as Lectin-Like Transcript 1 (LLT1), and its receptor, **CD161** (NKR-P1A). This axis represents a critical, yet complex, immune checkpoint that modulates the activity of both the innate and adaptive immune systems. Understanding the nuances of this interaction is paramount for the development of novel immunotherapies in oncology and autoimmune diseases.

## Core Interaction: Molecular and Biophysical Properties

CLEC2D (LLT1) is a type II transmembrane protein belonging to the C-type lectin-like receptor superfamily.<sup>[1]</sup> It is expressed as a disulfide-bonded homodimer on the surface of various immune cells upon activation, including B cells, dendritic cells, monocytes, and T cells, as well as on various tumor cells.<sup>[1][2][3][4][5]</sup> Its cognate receptor, **CD161** (NKR-P1A), is also a type II transmembrane C-type lectin-like protein, expressed as a homodimer on Natural Killer (NK) cells, and subsets of T cells, including CD8+ T cells, CD4+ T helper 17 (Th17) cells, and innate-like T cells.<sup>[3][6][7][8][9]</sup>

The binding affinity of the CLEC2D-**CD161** interaction is relatively low, which is a characteristic feature of many interactions within the Natural Killer Cell Receptor (NKR) family. This low

affinity suggests that the avidity of the interaction, influenced by the clustering of receptors and ligands at the immunological synapse, plays a crucial role in signal transduction.

## Quantitative Binding Data

The interaction between CLEC2D and **CD161** has been characterized biophysically, primarily through surface plasmon resonance (SPR). The reported dissociation constants (Kd) are in the micromolar range, indicating a transient interaction.

Parameter	Value	Method	Cell Types/Proteins	Reference
Dissociation Constant (Kd)	48 $\mu$ M	Surface Plasmon Resonance (SPR)	Recombinant human CLEC2D and CD161	<a href="#">[2]</a>
Dissociation Constant (Kd)	53 $\mu$ M	Surface Plasmon Resonance (SPR)	Recombinant human CLEC2D and CD161	<a href="#">[10]</a>
Dissociation Constant (Kd)	48-52 $\mu$ M	Surface Plasmon Resonance (SPR)	Recombinant wild type and mutant CLEC2D with CD161	<a href="#">[10]</a>

## Signaling and Functional Consequences

The functional outcome of CLEC2D-**CD161** engagement is highly context-dependent, varying significantly between different immune cell lineages. This functional duality positions the axis as a nuanced regulator of immune responses.

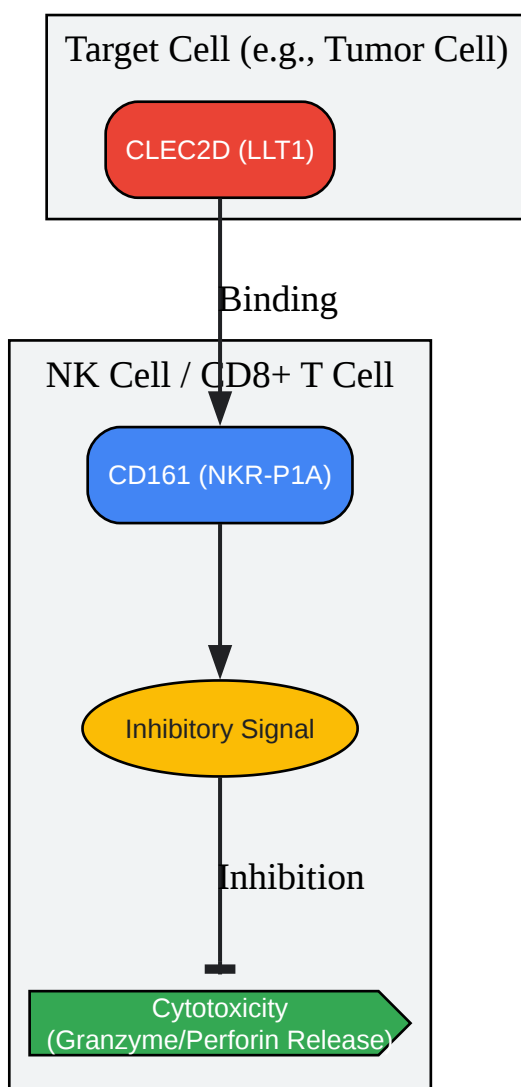
## Inhibitory Signaling in NK Cells and CD8+ T Cells

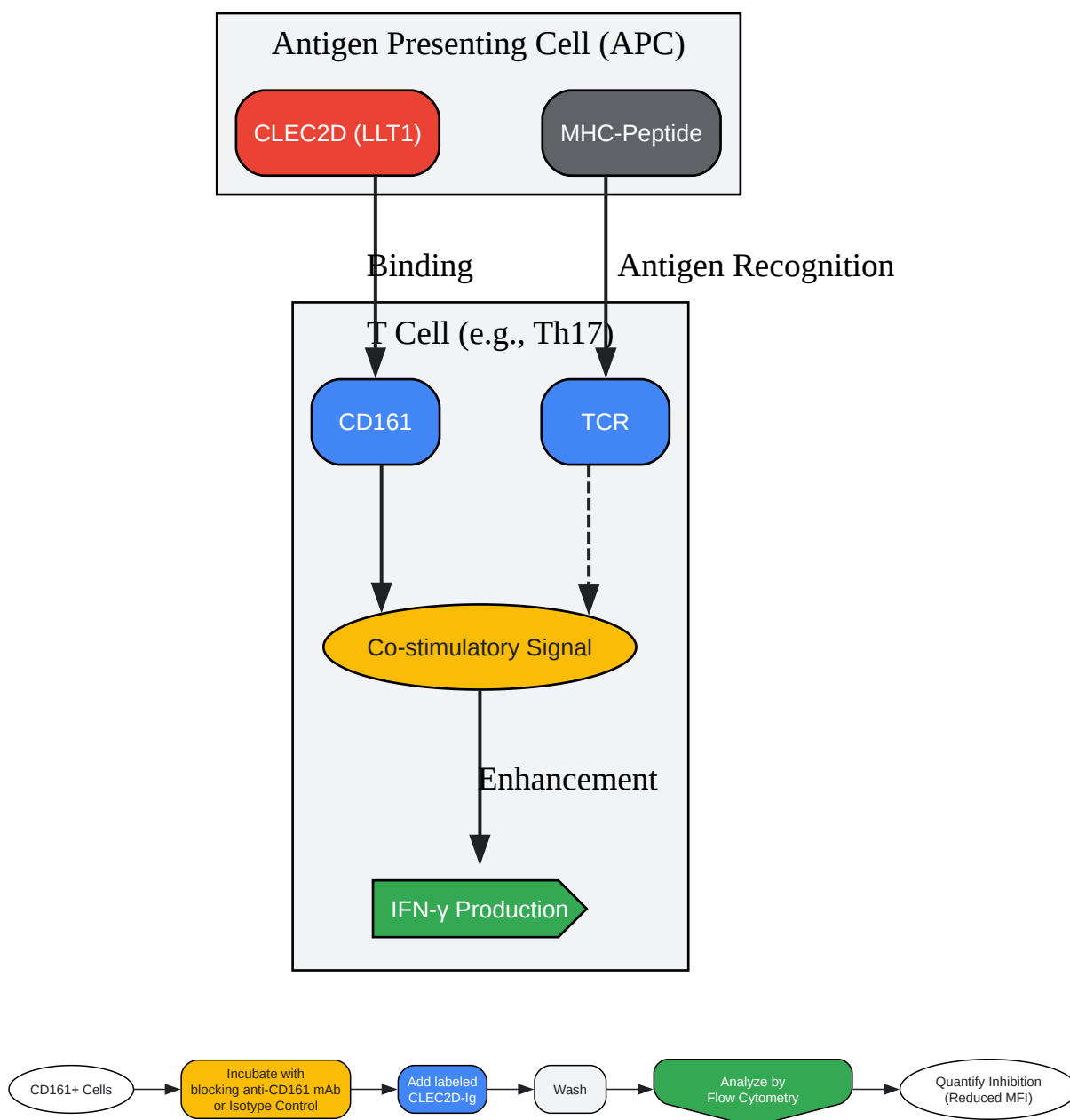
In Natural Killer (NK) cells, the interaction between CLEC2D on target cells and **CD161** on the NK cell surface transmits an inhibitory signal.[\[1\]\[3\]\[11\]\[12\]](#) This inhibition suppresses the cytotoxic activity of NK cells against target cells, including cancer cells.[\[1\]\[3\]\[11\]\[12\]](#) Several studies have demonstrated that tumor cells upregulate CLEC2D as a mechanism of immune evasion, thereby protecting themselves from NK cell-mediated lysis.[\[1\]\[13\]\[14\]](#) Blocking this

interaction with monoclonal antibodies against either CLEC2D or **CD161** has been shown to restore NK cell cytotoxicity against various cancers, including triple-negative breast cancer, prostate cancer, and glioma.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Similarly, in CD8+ T cells, particularly in the context of glioma, the CLEC2D-**CD161** pathway has been shown to be inhibitory, attenuating T cell-mediated cytotoxicity.[\[6\]](#)[\[7\]](#)[\[15\]](#)

A simplified representation of the inhibitory signaling pathway in NK cells is depicted below. While the precise downstream signaling intermediates are not fully elucidated, the pathway is known to counteract activating signals.





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